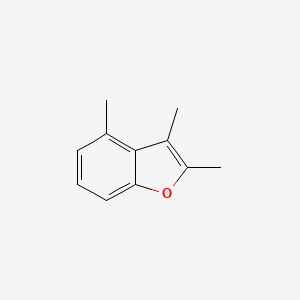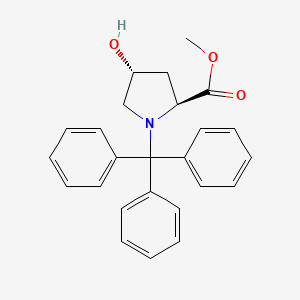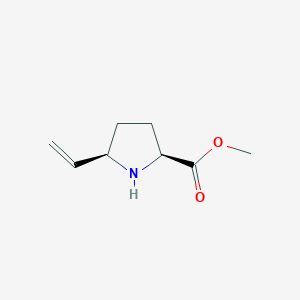
L-Proline, 5-ethenyl-, methyl ester, (5R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 5-ethenyl-, methyl ester, (5R)- is a derivative of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 5-ethenyl-, methyl ester, (5R)- typically involves the esterification of L-Proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
L-Proline, 5-ethenyl-, methyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Proline, 5-ethenyl-, methyl ester, (5R)- has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a catalyst in various organic reactions.
Biology: It can be used in the study of protein synthesis and enzyme mechanisms.
作用机制
The mechanism of action of L-Proline, 5-ethenyl-, methyl ester, (5R)- involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a building block, facilitating the formation of peptide bonds. In catalytic reactions, it can stabilize transition states and lower activation energies, enhancing reaction rates .
相似化合物的比较
Similar Compounds
L-Proline methyl ester: Similar structure but lacks the ethenyl group.
DL-Proline, 5-oxo-, methyl ester: Contains an oxo group instead of an ethenyl group.
属性
CAS 编号 |
210345-07-6 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
methyl (2S,5R)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7-/m0/s1 |
InChI 键 |
JWXSBIOUYKUTEH-BQBZGAKWSA-N |
手性 SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)C=C |
规范 SMILES |
COC(=O)C1CCC(N1)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


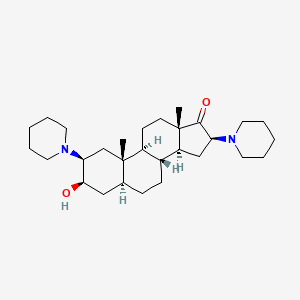
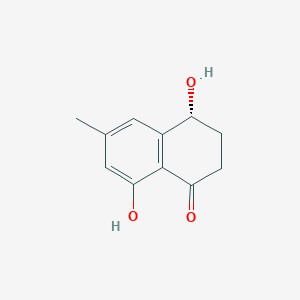
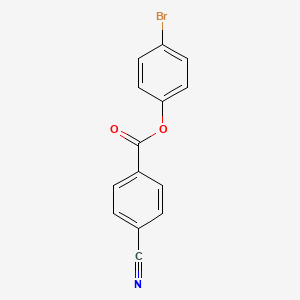
![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
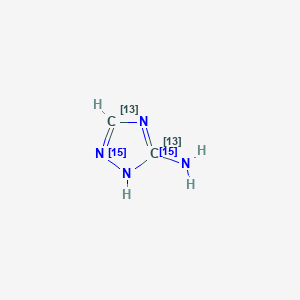
![2-[(2,3-Dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B13817088.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)
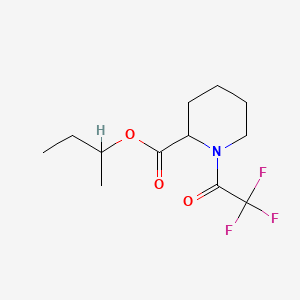
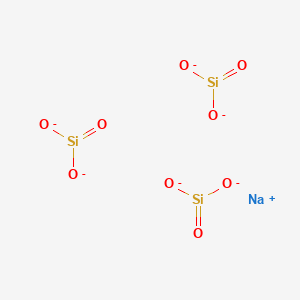
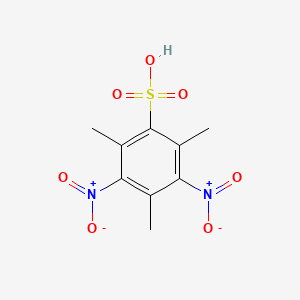
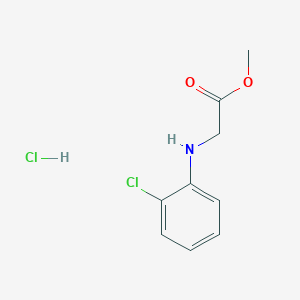
![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
